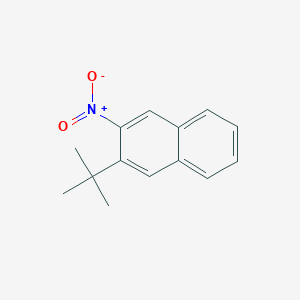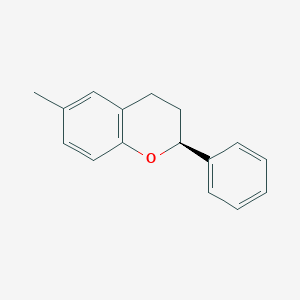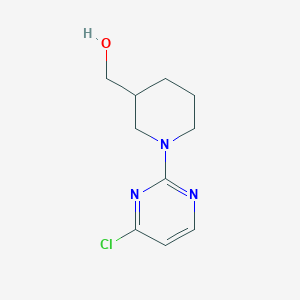
4-Hydrazino-7-methoxyquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazino-7-methoxyquinoline hydrochloride is a chemical compound with the molecular formula C10H11N3O•HCl and a molecular weight of 225.67 g/mol . It is primarily used in research settings and is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-Hydrazino-7-methoxyquinoline hydrochloride typically involves the reaction of 7-methoxyquinoline with hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the hydrazino derivative. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Hydrazino-7-methoxyquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
4-Hydrazino-7-methoxyquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-Hydrazino-7-methoxyquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
4-Hydrazino-7-methoxyquinoline hydrochloride can be compared with other similar compounds, such as:
4-Hydrazinoquinazoline: Similar in structure but differs in the quinoline ring substitution.
8-Hydrazino-2-methylquinoline: Another hydrazino derivative with a different substitution pattern.
6-Fluoro-4-hydrazinoquinoline: Contains a fluorine atom, which can alter its chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
68500-40-3 |
|---|---|
Molecular Formula |
C10H12ClN3O |
Molecular Weight |
225.67 g/mol |
IUPAC Name |
(7-methoxyquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H11N3O.ClH/c1-14-7-2-3-8-9(13-11)4-5-12-10(8)6-7;/h2-6H,11H2,1H3,(H,12,13);1H |
InChI Key |
WCIGQPISMSHYRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11880684.png)




![5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl-](/img/structure/B11880729.png)
![ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B11880742.png)
![1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one](/img/structure/B11880749.png)



